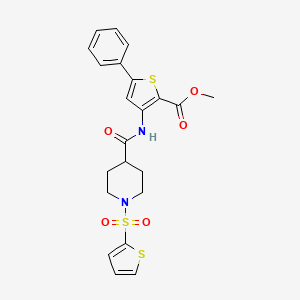

![molecular formula C16H18N4O2 B2502120 3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1284276-05-6](/img/structure/B2502120.png)

3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation reactions of hydrazides with various aldehydes or ketones. In the case of N'-arylidene pyrazole-3-carbohydrazides, the design and synthesis are described to target dual agents against diabetes and oxidative stress . Similarly, the synthesis of other pyrazole derivatives, such as the one mentioned in paper , involves cyclocondensation reactions with different substrates to yield a variety of functionalized pyrazole compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed through various spectroscopic methods such as NMR, mass spectra, FT-IR, and UV-Visible spectroscopy, as well as by single-crystal X-ray diffraction studies . The dihedral angles between the pyrazole ring and adjacent aromatic rings, as well as the conformation of other substituents like the cyclohexane ring, are important structural features that can influence the compound's biological activity .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by the substitution pattern on the pyrazole ring and the nature of the substituents. For instance, the presence of a hydroxyl group can enhance the antioxidant activity of these compounds, as seen in the study of N'-arylidene pyrazole-3-carbohydrazides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, can be assessed through techniques like TG-DTG. The compound mentioned in paper was found to be thermally stable up to 190°C. The intermolecular interactions, such as hydrogen bonding, play a crucial role in the crystal packing and stability of these compounds . Additionally, the nonlinear optical properties of pyrazole derivatives can be investigated, which are of interest for materials science applications .

科学的研究の応用

Corrosion Protection

One of the applications involves the use of carbohydrazide-pyrazole compounds, including those similar to the specified chemical, in corrosion protection. These compounds have been investigated for their effectiveness in protecting mild steel against corrosion in acidic solutions. A study highlighted the high inhibition efficiency of such compounds, attributing their performance to the formation of protective layers on the metal surface, thereby preventing corrosion. The research utilized various methods, including electrochemical techniques and computational approaches, to understand the adsorption behavior and protective mechanism of these inhibitors (Paul, Yadav, & Obot, 2020).

Synthesis and Characterization

Another area of application is in the synthesis and characterization of pyrazole hydrazones derivatives. These compounds are synthesized through reactions involving specific starting materials, leading to the formation of new compounds with potential biological activities. The structural characterization of these compounds provides insights into their chemical properties and potential applications in various fields (Huang Jie-han, 2008).

Antimicrobial and Antioxidant Studies

Compounds related to the specified chemical have been explored for their antimicrobial and antioxidant properties. A study on the synthesis of lignan conjugates via cyclopropanation revealed significant antibacterial and antifungal activities among the synthesized compounds. Additionally, some compounds demonstrated profound antioxidant potential, highlighting their potential for pharmaceutical applications (Raghavendra et al., 2016).

Synthesis and Biological Activities

The synthesis of new heterocyclic compounds, including pyrazole- and isoxazole-based heterocycles, has been explored for their potential biological activities. Studies have shown that these compounds exhibit activities against viruses such as Herpes simplex type-1 (HSV-1) and display cytotoxic effects, suggesting their potential in developing antiviral and anticancer agents (Dawood et al., 2011).

Safety and Hazards

特性

IUPAC Name |

5-cyclopropyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-10(11-5-7-13(22-2)8-6-11)17-20-16(21)15-9-14(18-19-15)12-3-4-12/h5-9,12H,3-4H2,1-2H3,(H,18,19)(H,20,21)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXVTDMNXSYUMZ-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=NNC(=C1)C2CC2)/C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2502037.png)

![3-(ethoxycarbonyl)-3-hydroxy-6-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2502038.png)

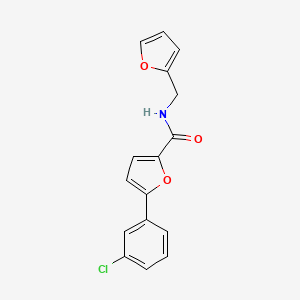

![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)

![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

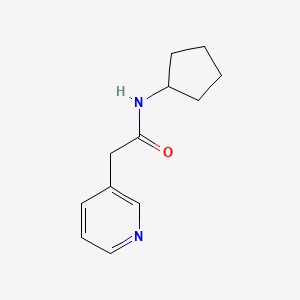

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2502046.png)

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2502051.png)

![4-[(4-Methoxyphenyl)sulfanyl]butanoic acid](/img/structure/B2502054.png)

![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)

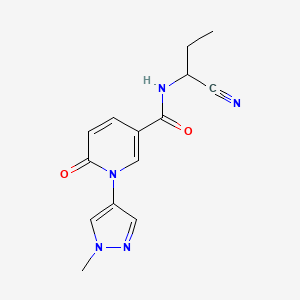

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)